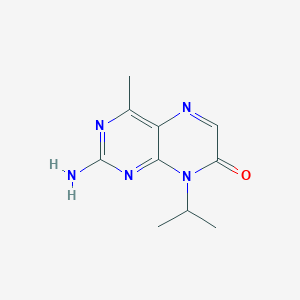
2-amino-8-isopropyl-4-methylpteridin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one is a chemical compound with the molecular formula C10H13N5O and a molecular weight of 219.24 g/mol. It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimido-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-methyl-5-nitroimidazole with isopropylamine in the presence of a reducing agent, followed by cyclization and further functional group modifications.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-derivatives.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of various substituents at different positions on the pteridine ring.
Scientific Research Applications
Chemistry: In chemistry, 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound serves as a probe for studying enzyme activities and biochemical pathways. It can be used to investigate the interactions between enzymes and substrates, providing insights into metabolic processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been explored for their potential antiviral, antibacterial, and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other colorants. Its ability to form stable complexes with metals makes it valuable in the manufacturing of various products.
Mechanism of Action
The mechanism by which 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Amino-4-methyl-8-propan-2-ylpteridin-7-one
2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one
2-Amino-8-ethyl-4-methylpteridin-7(8H)-one
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the isopropyl group at the 8-position. This structural variation can lead to differences in reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-4-methyl-8-propan-2-ylpteridin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-5(2)15-7(16)4-12-8-6(3)13-10(11)14-9(8)15/h4-5H,1-3H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSOOGIDLRANPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654988 |
Source


|
| Record name | 2-Amino-4-methyl-8-(propan-2-yl)pteridin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184921-08-1 |
Source


|
| Record name | 2-Amino-4-methyl-8-(propan-2-yl)pteridin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














